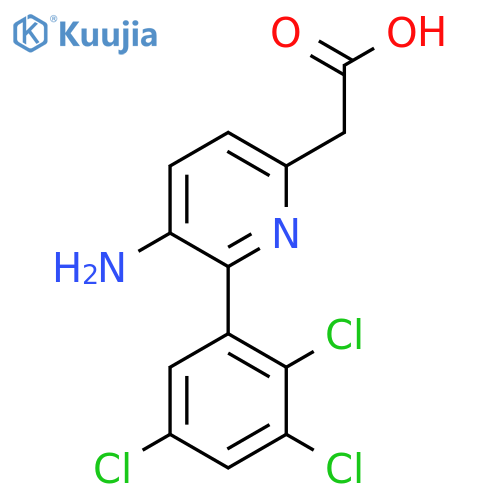Cas no 1361544-42-4 (3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid)

1361544-42-4 structure
商品名:3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid
CAS番号:1361544-42-4
MF:C13H9Cl3N2O2
メガワット:331.581760168076
CID:4966886
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid
-
- インチ: 1S/C13H9Cl3N2O2/c14-6-3-8(12(16)9(15)4-6)13-10(17)2-1-7(18-13)5-11(19)20/h1-4H,5,17H2,(H,19,20)
- InChIKey: JOIJFKGTOREZQH-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C(=CC=C(CC(=O)O)N=1)N)Cl)Cl
計算された属性
- せいみつぶんしりょう: 329.972961 g/mol
- どういたいしつりょう: 329.972961 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- ぶんしりょう: 331.6
- トポロジー分子極性表面積: 76.2
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030957-1g |
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid |
1361544-42-4 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
| Alichem | A013030957-500mg |
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid |
1361544-42-4 | 97% | 500mg |
863.90 USD | 2021-06-22 | |
| Alichem | A013030957-250mg |
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid |
1361544-42-4 | 97% | 250mg |
504.00 USD | 2021-06-22 |
3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
1361544-42-4 (3-Amino-2-(2,3,5-trichlorophenyl)pyridine-6-acetic acid) 関連製品
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
